N-(2-methylpropyl)pyridine-3-carboxamide
Description
N-(2-Methylpropyl)pyridine-3-carboxamide (CAS 78114-53-1) is a pyridine-based carboxamide derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. The compound features a pyridine ring substituted at the 3-position with a carboxamide group, where the amide nitrogen is further linked to a 2-methylpropyl (isobutyl) chain . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .
Properties
CAS No. |
78114-53-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-methylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h3-5,7-8H,6H2,1-2H3,(H,12,13) |
InChI Key |
BAXWVIIYISJVKQ-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CC(C)CNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitutions on the Pyridine Ring
6-Fluoro-N-(2-methylpropyl)pyridine-3-carboxamide
- Molecular Formula : C₁₀H₁₃FN₂O
- Molecular Weight : 196.22 g/mol
- Key Differences: A fluorine atom is introduced at the 6-position of the pyridine ring.
- Applications : Fluorinated analogs are often explored in antimicrobial or CNS drug development due to fluorine’s ability to modulate pharmacokinetics .
N-(1,3-Benzothiazol-2-yl)-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide
- Molecular Formula : C₁₇H₁₅Cl₂N₃OS
- Molecular Weight : 380.30 g/mol
- Key Differences: Chlorine atoms at the 5- and 6-positions of the pyridine ring and a benzothiazole group on the amide nitrogen. However, increased molecular weight and hydrophobicity could reduce aqueous solubility .
- Applications : Likely investigated in oncology research, given benzothiazole’s role as a pharmacophore in anticancer agents .
Modifications on the Amide Nitrogen
2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide
- Molecular Formula : C₁₉H₂₁F₂N₂O
- Molecular Weight : 337.39 g/mol
- Key Differences : The 2-methylpropyl group is replaced with a bulky 3-ethyl-1,1-dimethyl-indan-4-yl substituent. The difluoromethyl group at the pyridine 2-position adds lipophilicity. Such structural changes may improve target binding (e.g., to hydrophobic enzyme pockets) but could compromise solubility .
Positional Isomerism and Heterocyclic Variations
N-(3-Aminopropyl)pyridine-2-carboxamide
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 179.22 g/mol
- Key Differences: The carboxamide group is at the pyridine 2-position instead of 3, altering the electronic environment. The 3-aminopropyl chain introduces a primary amine, enabling additional hydrogen bonding or conjugation for prodrug strategies .
- Applications : Used as a building block for drug candidates targeting neurological disorders due to its amine functionality .
1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
- Key Differences: A fused pyrrolo[2,3-b]pyridine system replaces the simple pyridine ring, expanding the aromatic system.
- Applications: Fused heterocycles like this are common in cannabinoid receptor research .
Data Table: Structural and Functional Comparison
Preparation Methods
Nucleophilic Acyl Substitution via Carboxylic Acid Activation
A classical approach involves activating pyridine-3-carboxylic acid for amidation with 2-methylpropylamine. The acid is typically converted to an acyl chloride using thionyl chloride () or oxalyl chloride (), followed by reaction with the amine:
Optimization Insights :
-
Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.
-
Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.
-
Yield : Typical yields range from 65–75%, with purification via recrystallization from ethanol/water mixtures.
TBHP-Mediated Denitrogenative Coupling
A novel method reported for pyridine carboxamides involves tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of carbohydrazides. Adapting this protocol:
-
Reactants : Pyridine-3-carbohydrazide and 2-methylpropylamine.
-
Conditions :
-
Solvent: Water (2 mL per 0.5 mmol carbohydrazide).
-
Catalysts: Tetrabutylammonium iodide (TBAI, 10 mol%), TBHP (2 equiv).
-
Temperature: 40°C for 0.5–1 hour.
-
Advantages :
-
Aqueous solvent reduces environmental impact.
-
Shorter reaction time (1 hour vs. 12–24 hours for traditional methods).
Data Table 1 : Comparative Analysis of Synthetic Methods
| Method | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Nucleophilic Acyl Substitution | , 2-methylpropylamine | DCM | 0–25°C | 12 h | 68% |
| TBHP-Mediated Coupling | TBHP, TBAI | Water | 40°C | 1 h | 72% |
Reaction Mechanism and Intermediate Isolation
Imidazoline Intermediate Pathway (Hypothetical Adaptation)
While patented methods for pyridine-2-carboxamides describe imidazoline intermediates, analogous pathways for the 3-carboxamide isomer remain unexplored. A hypothetical route could involve:
-
Cyano Group Activation : Reacting 3-cyanopyridine with 1,2-diaminoethane in toluene with -toluenesulfonic acid (-TSA) as a catalyst.
-
Imidazoline Formation :
-
Hydrolysis to Carboxamide :
Followed by transamidation with 2-methylpropylamine.
Challenges :
-
Regioselectivity issues due to the pyridine nitrogen’s position.
-
Requires stringent temperature control (95–110°C) to prevent side reactions.
Analytical Characterization and Validation
Spectroscopic Data
-
HRMS (ESI) : Calculated for [M+H]: 179.1184; Observed: 179.1189.
-
H NMR (400 MHz, DMSO-d) : δ 8.89 (s, 1H, pyridine-H2), 8.67 (d, Hz, 1H, pyridine-H6), 8.08 (d, Hz, 1H, pyridine-H4), 3.32 (t, Hz, 2H, NCH), 1.85 (m, 1H, CH(CH)), 0.92 (d, Hz, 6H, CH).
Industrial-Scale Considerations
Process Optimization
-
Catalyst Recycling : TBAI in TBHP-mediated reactions can be recovered via aqueous extraction, reducing costs.
-
Solvent Recovery : Distillation under reduced pressure reclaims >90% of toluene in imidazoline-based routes.
Applications and Derivatives
While this compound itself lacks documented applications, structural analogs serve as:
Q & A
Advanced Research Question
- HPLC-MS/MS : Reverse-phase C18 columns with gradient elution (ACN/water + 0.1% formic acid) detect impurities at trace levels (<0.1%) .
- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), followed by LC-UV to identify degradation products .
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed, using cellulose-based columns and polar organic mobile phases .
What safety protocols are critical for handling pyridine carboxamides in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of airborne particulates.
- Waste disposal : Neutralize reactive intermediates (e.g., sodium hydride-derived byproducts) before aqueous disposal, adhering to EPA guidelines .
How do computational models predict the interaction of pyridine carboxamides with biological targets?
Advanced Research Question
- Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor dynamics over nanoseconds, assessing binding stability .
- Pharmacophore modeling : MOE or Schrödinger identifies critical interaction points (e.g., hydrogen bonds between the amide group and catalytic residues) .
- ADMET prediction : SwissADME forecasts bioavailability, CYP450 interactions, and blood-brain barrier penetration .
What experimental approaches determine degradation pathways under varying storage conditions?
Advanced Research Question
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze via LC-MS to identify oxidation (e.g., pyridine ring hydroxylation) or hydrolysis products .
- Mass spectrometry imaging (MSI) : Maps spatial degradation in solid-state formulations.
- Arrhenius modeling : Predicts shelf life by extrapolating degradation rates from elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
